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Compound of Interest

Compound Name: 4-Phenylazepane

CAS No.: 73252-01-4

Cat. No.: B3023610 Get Quote

Executive Summary & Structural Dynamics
4-Phenylazepane (CAS: 73252-01-4 for HCl salt) represents a critical pharmacophore in

medicinal chemistry, serving as the core scaffold for opioid analgesics (e.g., ethoheptazine)

and selective norepinephrine reuptake inhibitors.[1][2]

Unlike rigid piperidines, the seven-membered azepane ring exhibits significant conformational

flexibility, existing in a dynamic equilibrium between twist-chair and twist-boat conformers.[1]

This flux complicates spectroscopic analysis, often resulting in signal broadening in NMR

spectra at ambient temperatures. This guide provides a robust, multi-modal analytical protocol

designed to overcome these challenges and unequivocally distinguish the 4-phenyl isomer

from its regioisomers (e.g., 3-phenylazepane).

Core Molecular Specifications
Formula: C₁₂H₁₇N[1][2][3][4]

Molecular Weight: 175.27 g/mol [1][2][3]

Chirality: The C4 carbon is a stereogenic center. Synthetic samples are typically racemic (

) unless asymmetric synthesis or resolution is specified.[1]
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Key Challenge: Distinguishing the 4-substitution pattern from the 3-substitution pattern using

scalar coupling and through-space correlations.

Spectroscopic Workflow: The "Triad of Evidence"
To ensure scientific integrity, no single method is treated as sufficient. The "Triad of Evidence"

protocol requires corroboration across NMR, MS, and IR.

Phase 1: Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for structural definition. The large ring size and flexibility require

specific acquisition parameters.

Experimental Protocol:

Solvent Selection: Use DMSO-d₆ (approx. 10-15 mg/0.6 mL) rather than CDCl₃ for the

hydrochloride salt to ensure solubility and stabilize the exchangeable N-H proton.[1] For the

free base, CDCl₃ is acceptable but may result in broader N-H signals.

Temperature: If signal broadening is observed in the aliphatic region (1.5–3.0 ppm), acquire

spectra at 323 K (50°C) to accelerate conformational exchange and sharpen peaks.

A. ¹H NMR Analysis (Expected Signals in CDCl₃)
Aromatic Region (7.1 – 7.4 ppm): A multiplet integrating to 5 protons (monosubstituted

benzene).

The Diagnostic Methine (tt, ~2.6 – 2.9 ppm): The proton at C4 (

) is the structural anchor. In 4-phenylazepane, this proton couples to two methylene groups
(C3 and C5).[1]

Differentiation: In 3-phenylazepane, the methine proton couples to one methylene (C4)

and one nitrogen-adjacent methylene (C2), resulting in a distinctly deshielded chemical

shift and different splitting pattern.

Nitrogen-Adjacent Methylenes (

-protons):
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C2-H₂: ~2.9 – 3.1 ppm (triplet or broad multiplet).[1]

C7-H₂: ~2.9 – 3.1 ppm (triplet or broad multiplet).[1]

Note: In 4-phenylazepane, the

-protons (C2, C7) are chemically distinct but may overlap. In 3-phenylazepane, the C2
protons are diastereotopic and significantly shifted due to the adjacent phenyl group.

B. ¹³C NMR & DEPT-135
C4 (Methine): ~40–45 ppm.[1][5] Positive in DEPT-135.

-Carbons (C2, C7): ~48–55 ppm.[1] Negative in DEPT-135.[1]

-Carbons (C3, C5, C6): ~30–38 ppm.[1] Negative in DEPT-135.[1]

Aromatic Ipso Carbon: ~145–148 ppm (Low intensity).

C. 2D NMR Validation (The "Self-Validating" Step)
To prove the structure is 4-phenylazepane, you must establish the connectivity distance

between the nitrogen and the phenyl ring.
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Experiment Target Correlation Mechanistic Proof

COSY H4 ↔ H3, H5

Confirms H4 is flanked by two

methylene groups (–CH₂–

CH(Ph)–CH₂–).[1]

HMBC H4 → C2, C6

Long-range coupling to

-carbons confirms central

positioning.[1]

HMBC H2/H7 → C4

Critical: If H2/H7 (N-adjacent)

show correlations to the

methine C4, the distance is too

great for 3-bond coupling in a

7-membered ring, suggesting

incorrect assignment or 3-

phenyl isomer.[1] In 4-phenyl,

N-adjacent protons are too far

from C4 for strong HMBC.[1]

Phase 2: Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or LC-MS (ESI).[1]

Fragmentation Logic (EI): Azepanes undergo characteristic

-cleavage adjacent to the nitrogen.[1]

Molecular Ion:

175

.[1]

Base Peak: Typically formed by

-cleavage followed by hydrogen rearrangement.[1]

Tropylium Ion:
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91.[1] Indicates the presence of the benzyl/phenyl moiety.[5]

Loss of Propene: In 4-phenylazepane, retro-synthetic fragmentation can lead to specific

loss of C-fragments (e.g.,

) depending on the ring puckering.[1]

Phase 3: Infrared Spectroscopy (FT-IR)
Sampling: ATR (Attenuated Total Reflectance) on neat oil or solid HCl salt.[1]

N-H Stretch: 3300–3500 cm⁻¹ (Broad band for amine salt).[1]

C-H Stretch (Aromatic): 3000–3100 cm⁻¹.[1]

C-H Stretch (Aliphatic): 2800–2950 cm⁻¹.[1]

Aromatic Overtones: 1600, 1580, 1490 cm⁻¹ (Ring breathing).

Fingerprint Region: 700 and 750 cm⁻¹ (strong bands indicating monosubstituted benzene).

Impurity Profiling & Quality Control
Synthesis of 4-phenylazepane often involves ring expansion of cyclohexanones or cyclization

of amino-esters.[1]

Common Impurities:

3-Phenylazepane (Regioisomer): Arises from non-selective rearrangement.[1] Detection:

Look for duplicate methine signals in ¹H NMR or split aromatic ipso carbons in ¹³C NMR.

Linear Amines: Incomplete cyclization products.[1] Detection: Sharp signals in aliphatic

region; distinct NH₂ stretches in IR.

Dimerization Products: High molecular weight peaks in MS (

).

Visualization: Structural Validation Logic
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The following diagram illustrates the decision tree for confirming the 4-phenylazepane
structure against its likely isomer.

Self-Validation Check

Unknown Sample
(C12H17N)

1H NMR Analysis
(Focus: Methine H4)

Dissolve in DMSO-d6

2D COSY Experiment

Identify Methine (tt)

Check C2/C7 Symmetry

2D HMBC Experiment

Verify Neighbors

CONFIRMED:
4-Phenylazepane

Methine correlates to
TWO CH2 groups (C3, C5)

IDENTIFIED:
3-Phenylazepane

Methine correlates to
ONE CH2 and ONE N-CH2

Check N-H Shift

Click to download full resolution via product page

Caption: Logic flow for distinguishing 4-phenylazepane from regioisomers using 1D and 2D

NMR connectivity.

Summary of Spectroscopic Data
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Parameter
4-Phenylazepane
(Expected)

3-Phenylazepane
(Contrast)

¹H Methine 2.6–2.9 (tt) 2.8–3.2 (m, desheilded)

¹³C Methine 42.0 45.5

Symmetry Pseudo-plane through N-C4
Asymmetric (C2

C7)

COSY H4 couples to two CH₂ groups H4 couples to N-CH₂ and CH₂
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://rrpharmacology.ru/index.php/journal/article/view/465/518
https://www.researchgate.net/publication/26402701_An_optimized_synthesis_of_a_key_pharmaceutical_intermediate_methyl_4-1-oxopropylphenylaminopiperidine-4-carboxylate
https://www.benchchem.com/product/b3023610#spectroscopic-analysis-of-4-phenylazepane
https://www.benchchem.com/product/b3023610#spectroscopic-analysis-of-4-phenylazepane
https://www.benchchem.com/product/b3023610#spectroscopic-analysis-of-4-phenylazepane
https://www.benchchem.com/product/b3023610#spectroscopic-analysis-of-4-phenylazepane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3023610?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

